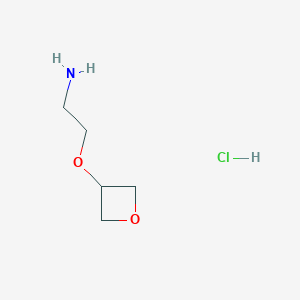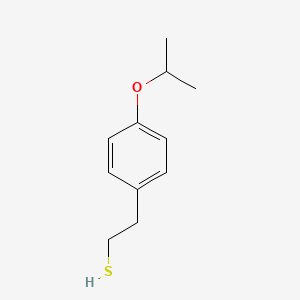
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of oxetane, a four-membered cyclic ether, and is known for its unique structural properties and reactivity. This compound is of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often require moderate heating and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the amine group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine (Br2) for bromination, meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and sodium hydride (NaH) for deprotonation . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the oxetane ring can lead to brominated derivatives, while epoxidation can introduce epoxide groups .
Wissenschaftliche Forschungsanwendungen
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride involves its interaction with molecular targets through its oxetane ring and amine group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oxetan-3-yl)ethan-1-amine: This compound is similar in structure but lacks the hydrochloride group.
2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of an amine group, leading to different reactivity and applications.
Uniqueness
Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C5H12ClNO2 |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
2-(oxetan-3-yloxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-1-2-8-5-3-7-4-5;/h5H,1-4,6H2;1H |
InChI-Schlüssel |
FBZZETGHBICHCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)
